2-Dibenzothiophenamine

CAS No.: 7428-91-3

Cat. No.: VC3695011

Molecular Formula: C12H9NS

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7428-91-3 |

|---|---|

| Molecular Formula | C12H9NS |

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | dibenzothiophen-2-amine |

| Standard InChI | InChI=1S/C12H9NS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2 |

| Standard InChI Key | ICMMJWDNKMITSS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)N |

Introduction

Chemical Structure and Properties

Molecular Structure

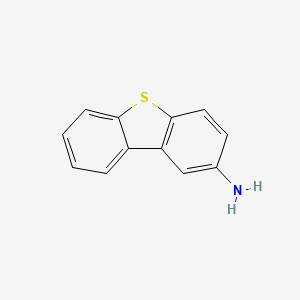

2-Dibenzothiophenamine consists of a dibenzothiophene core structure with an amine (-NH₂) group attached at the 2-position. The parent compound, dibenzothiophene, has a tricyclic structure consisting of two benzene rings fused to a central thiophene ring. Dibenzothiophene has the molecular formula C₁₂H₈S and is structurally similar to anthracene, with the key difference being the presence of a sulfur atom in the central ring .

With the addition of an amine group at the 2-position, 2-Dibenzothiophenamine has the molecular formula C₁₂H₉NS. The compound maintains the planar aromatic structure of dibenzothiophene while gaining the chemical functionality associated with primary aromatic amines.

Physical Properties

Based on the available data for related compounds, the physical properties of 2-Dibenzothiophenamine can be inferred to include:

The parent compound, dibenzothiophene, is a colorless to yellow-green crystalline solid with melting point of 99.5°C and boiling point of 332.5°C . It displays solubility in common organic solvents such as ethanol, benzene, chloroform, and methanol, while being insoluble in water . The presence of the amine group in 2-Dibenzothiophenamine would likely increase polarity and hydrogen bonding capability compared to dibenzothiophene, potentially altering solubility patterns while maintaining aromatic character.

Chemical Properties

2-Dibenzothiophenamine would be expected to exhibit chemical properties characteristic of both the dibenzothiophene scaffold and aromatic amines:

-

The dibenzothiophene core is noted for its thermal stability and resistance to mild oxidizing agents .

-

The amine functional group provides a nucleophilic center for reactions.

-

The compound can participate in electrophilic aromatic substitution reactions typical of aromatic amines.

-

It can function as a ligand in coordination chemistry due to the nitrogen atom of the amine group.

-

The amine group introduces the potential for hydrogen bonding, increasing intermolecular interactions compared to dibenzothiophene.

The compound likely has a dipole moment greater than the 0.83 D reported for dibenzothiophene due to the polarizing effect of the amine group .

Synthesis and Preparation Methods

Direct Synthetic Routes

Several potential routes for synthesizing 2-Dibenzothiophenamine can be inferred from the literature on related compounds:

Palladium-Catalyzed Functionalization

Research suggests that palladium-catalyzed methods could be employed to introduce the amine group to the dibenzothiophene scaffold. A study on palladium(II)-catalyzed synthesis of dibenzothiophene derivatives demonstrates the potential for C-H functionalization approaches . This reaction pathway proceeds through the cleavage of carbon-hydrogen and carbon-sulfur bonds, providing a potential route to functionalized dibenzothiophenes without requiring external oxidants or reactive functionalities such as C-X or S-H .

The general reaction scheme might involve:

-

Palladium-catalyzed C-H activation at the 2-position of dibenzothiophene

-

Introduction of a nitrogen source, potentially through coupling with appropriate reagents

-

Subsequent transformations to yield the primary amine functionality

Indirect Synthetic Routes

Alternative approaches to 2-Dibenzothiophenamine could include:

Nitration and Reduction

A classical approach would involve:

-

Nitration of dibenzothiophene to yield 2-nitrodibenzothiophene

-

Reduction of the nitro group to the corresponding amine

From Functionalized Precursors

Another potential route could involve the construction of the dibenzothiophene core from appropriately functionalized biphenyl sulfides. Research indicates that biphenyl sulfides can be converted to dibenzothiophenes through specific cyclization reactions, as demonstrated in studies using Pd(OAc)₂ as a catalyst . This approach could allow for the incorporation of the amine functionality before cyclization or through protected intermediates.

Applications and Research Significance

Material Science Applications

Dibenzothiophene derivatives have been investigated for applications in materials science, particularly in areas requiring stable aromatic systems. 2-Dibenzothiophenamine could potentially serve as:

-

A monomer for specialized polymers with unique electronic or optical properties

-

A component in organic semiconductors or electronic materials

-

A building block for supramolecular assemblies, leveraging the hydrogen bonding capability of the amine group

Analytical Chemistry Applications

The compound might also serve as a model in environmental and analytical chemistry studies. Dibenzothiophene is a known component of crude oil and petroleum , and understanding the behavior of its amino derivatives could be relevant for:

-

Environmental monitoring and remediation studies

-

Development of analytical methods for detecting sulfur compounds in fuel

-

Investigations into desulfurization processes for fossil fuels

Current Research Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume